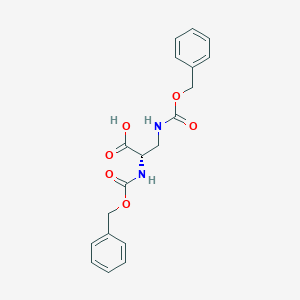

(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H20N2O6 and its molecular weight is 372.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid is a chiral compound with significant implications in biochemical research and pharmaceutical applications. This article explores its biological activity, synthesis, and potential applications based on available literature.

Chemical Structure and Properties

This compound features two benzyloxycarbonyl (Cbz) groups attached to the amino groups of a propanoic acid backbone. Its molecular formula is C19H20N2O6, with a molecular weight of approximately 372.37 g/mol. The presence of these protective groups enhances the compound's stability and solubility in organic solvents, making it a valuable intermediate in peptide synthesis and other organic reactions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the selective introduction of functional groups while maintaining chiral centers. The general steps include:

- Formation of the Propanoic Backbone : Starting materials are reacted to form the propanoic acid structure.

- Introduction of Benzyloxycarbonyl Groups : Cbz groups are introduced using standard coupling methods.

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity necessary for biological assays .

Case Study 1: Interaction Studies

Studies involving this compound focus on its interactions during peptide synthesis. Understanding these interactions helps optimize yields and purity in synthetic processes, which is critical for drug development.

Case Study 2: Structural Analogues

Research on structurally similar compounds has revealed insights into their biological activities:

- Compounds like QS-528 demonstrated increased glucose uptake and hepatoprotective properties in animal models. These findings suggest that modifications to the structure of this compound could yield derivatives with enhanced biological activity .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Two benzyloxycarbonyl groups | Enhanced stability and solubility |

| (S)-2-Amino-3-(benzyloxycarbonylamino)propanoic acid | One benzyloxycarbonyl group | Simpler structure; less sterically hindered |

| (S)-2,3-Diaminopropanoic acid | Two amino groups | No protective groups; more reactive |

| (S)-N-Benzyloxycarbonyl-L-aspartic acid | Aspartic backbone | Specific to aspartate; used in different contexts |

This comparison illustrates the unique characteristics of this compound due to its dual protective groups that enhance its utility in synthetic applications.

科学的研究の応用

Synthesis Applications

(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid serves as a versatile precursor in synthesizing more complex molecules. Notable applications include:

-

Fluorinated Compounds :

- The compound can be utilized to synthesize fluorinated derivatives, such as (S)-2-(((benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid). Fluorinated compounds are crucial in pharmaceuticals due to the unique properties imparted by fluorine atoms.

-

Indole Derivatives :

- It is also employed in synthesizing indole derivatives like (S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoic acid), which are significant in medicinal chemistry for their biological activities.

-

Peptide Synthesis :

- The compound's structure allows for selective functional group introduction while maintaining chiral integrity, making it highly valuable in peptide synthesis and other organic reactions.

Interaction Studies

Research involving this compound often focuses on its reactivity with various coupling agents and amino acids during peptide synthesis. Understanding these interactions helps optimize reaction conditions to improve yield and purity. Additionally, modifications to its structure may influence binding affinities or biological activities when incorporated into larger biomolecules.

Comparative Analysis with Related Compounds

A comparison of structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Two benzyloxycarbonyl groups | Enhanced stability and solubility |

| (S)-2-Amino-3-(benzyloxycarbonylamino)propanoic acid | One benzyloxycarbonyl group | Simpler structure, less sterically hindered |

| (S)-2,3-Diaminopropanoic acid | Two amino groups | No protective groups; more reactive |

| (S)-N-Benzyloxycarbonyl-L-aspartic acid | Aspartic backbone | Specific to aspartate; used in different contexts |

This table illustrates how the dual protective groups of this compound enhance its utility compared to other compounds.

Case Studies and Research Findings

While specific biological activities of this compound are not extensively documented, similar compounds have shown potential in various metabolic pathways and as precursors for biologically active molecules. For instance:

- Peptide Synthesis Optimization : Studies have investigated the optimal conditions for synthesizing peptides using this compound as a building block. These studies focus on improving yields through careful selection of coupling agents and reaction conditions.

- Biological Activity Exploration : Research has explored how modifications to the benzyloxycarbonyl group can influence the bioavailability and pharmacokinetics of derived compounds. This aspect is crucial for developing therapeutics based on these structures.

特性

IUPAC Name |

(2S)-2,3-bis(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6/c22-17(23)16(21-19(25)27-13-15-9-5-2-6-10-15)11-20-18(24)26-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQKWTMXEWAKAJ-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。